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Compound of Interest

Compound Name:
5-Bromothiophene-2-carboxylic

acid

Cat. No.: B029826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR)

spectroscopic data for 5-Bromothiophene-2-carboxylic acid, a key building block in

medicinal chemistry and materials science. This document outlines experimental protocols and

presents a comprehensive summary of available ¹H and predicted ¹³C NMR data to support

structural elucidation and characterization efforts.

Core Spectroscopic Data
The structural integrity of 5-Bromothiophene-2-carboxylic acid can be effectively confirmed

using NMR spectroscopy. The following tables summarize the key quantitative data from ¹H

and ¹³C NMR analyses.

Table 1: ¹H NMR Spectroscopic Data
The proton NMR spectrum of 5-Bromothiophene-2-carboxylic acid is characterized by two

distinct doublets in the aromatic region, corresponding to the two protons on the thiophene ring,

and a broad singlet for the carboxylic acid proton. The coupling constant between the

thiophene protons is a key indicator of their relative positions.
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Proton
Assignment

Experimental
Chemical Shift
(δ, ppm) in
CDCl₃

Predicted
Chemical Shift
(δ, ppm) in
CDCl₃

Multiplicity
Coupling
Constant (J,
Hz)

H3 7.33[1] 7.63[2] doublet (d) 4.3[1]

H4 7.55[1] 7.11[2] doublet (d) 4.3[1]

COOH Not Reported 10.87[2]
broad singlet (br

s)
N/A

Note: The assignment of H3 and H4 in the experimental data is based on established

substituent effects in thiophene rings.

Table 2: Predicted ¹³C NMR Spectroscopic Data
While experimental ¹³C NMR data is not readily available in the cited literature, computational

predictions provide valuable insight into the expected chemical shifts. The spectrum is

expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 (C-COOH) ~162

C3 ~130

C4 ~135

C5 (C-Br) ~115

COOH ~168

Note: These are approximate values and may vary depending on the solvent and experimental

conditions. Confirmation with experimental data is recommended.

Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis.

The following section details a generalized methodology for obtaining ¹H and ¹³C NMR spectra
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for 5-Bromothiophene-2-carboxylic acid.

Sample Preparation
Dissolution: Approximately 5-10 mg of 5-Bromothiophene-2-carboxylic acid is dissolved in

0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆). CDCl₃ is a common choice for this compound.[1][2]

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette

directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition
Spectrometer: Spectra are typically recorded on a 400 MHz or higher field NMR

spectrometer (e.g., Bruker Avance series).

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.

Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum to singlets for each carbon.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: A 2-second relaxation delay is typical.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Data Processing
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a

Fourier transform.

Phasing and Baseline Correction: The transformed spectrum is manually phased and the

baseline is corrected to ensure accurate integration.

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual

solvent peak.

Peak Picking and Integration: Peaks are identified and their integrals are calculated for ¹H

NMR spectra to determine proton ratios.

Visualizations
The following diagrams illustrate the key relationships in the NMR data and the general

workflow for its acquisition.

¹H NMR Signal Assignments
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General NMR Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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